2,4-Dibromo-6-((2,4-dimethoxy-phenylimino)-methyl)-phenol
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Overview
Description
2,4-Dibromo-6-((2,4-dimethoxy-phenylimino)-methyl)-phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of bromine atoms at the 2 and 4 positions, a phenylimino group at the 6 position, and methoxy groups at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-((2,4-dimethoxy-phenylimino)-methyl)-phenol typically involves the following steps:
Bromination: The starting material, 2,4-dimethoxyphenol, undergoes bromination using bromine or a brominating agent to introduce bromine atoms at the 2 and 4 positions.
Formation of Phenylimino Group: The brominated intermediate is then reacted with an appropriate amine to form the phenylimino group at the 6 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-((2,4-dimethoxy-phenylimino)-methyl)-phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phenylimino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated or reduced phenylimino derivatives.
Substitution: Substituted phenol derivatives with various functional groups.
Scientific Research Applications
2,4-Dibromo-6-((2,4-dimethoxy-phenylimino)-methyl)-phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-((2,4-dimethoxy-phenylimino)-methyl)-phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-((2,4-dimethoxy-phenylimino)-methyl)-phenol
- 2,4-Dichloro-6-((2,4-dimethoxy-phenylimino)-methyl)-phenol
- 2,4-Difluoro-6-((2,4-dimethoxy-phenylimino)-methyl)-phenol
Uniqueness
This compound is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.
Properties
Molecular Formula |
C15H13Br2NO3 |
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Molecular Weight |
415.08 g/mol |
IUPAC Name |
2,4-dibromo-6-[(2,4-dimethoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H13Br2NO3/c1-20-11-3-4-13(14(7-11)21-2)18-8-9-5-10(16)6-12(17)15(9)19/h3-8,19H,1-2H3 |
InChI Key |
VVJOGTCXUIYOSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)OC |
Origin of Product |
United States |
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